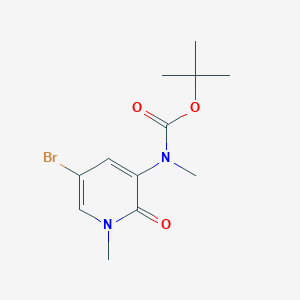

Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate

Übersicht

Beschreibung

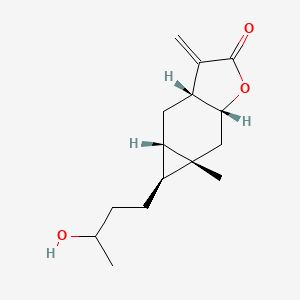

“Tert-butyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl(methyl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O3 . It is related to indole derivatives, which are significant heterocyclic systems in natural products and drugs .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrN2O3/c1-11(2,3)17-10(16)13-8-5-9(15)14(4)6-7(8)12/h5-6H,1-4H3,(H,13,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 303.16 . Other physical and chemical properties are not explicitly mentioned in the available literature.

Wissenschaftliche Forschungsanwendungen

Environmental Remediation and Analysis

Decomposition in Cold Plasma Reactors

Research demonstrates the feasibility of using radio frequency (RF) plasma reactors for the decomposition of methyl tert-butyl ether (MTBE), a related compound, highlighting an innovative approach to managing environmental pollutants. This process suggests potential for similar tert-butyl compounds to be decomposed in an environmentally friendly manner, reducing their impact on water and air quality (Hsieh et al., 2011).

Biodegradation and Bioremediation

Studies have shown that MTBE, a compound related to tert-butyl derivatives, can be biodegraded under aerobic and anaerobic conditions, offering insights into natural and enhanced bioremediation strategies for removing such contaminants from the environment. This suggests that tert-butyl compounds might also be subject to microbial degradation under the right conditions, contributing to the detoxification of polluted sites (Fiorenza & Rifai, 2003).

Adsorption for Removal from Water

The effectiveness of various adsorbents in removing MTBE from aqueous solutions has been reviewed, indicating the importance of adsorption processes in managing water pollution caused by tert-butyl compounds. This method's efficiency highlights its potential application in filtering and cleaning water contaminated with similar organic compounds (Vakili et al., 2017).

Analysis of Environmental Fate and Toxicity

Reviews on the environmental behavior, fate, and toxicity of MTBE provide comprehensive insights into the impact of tert-butyl compounds on ecosystems. Understanding the solubility, degradation pathways, and potential for bioaccumulation of these compounds is crucial for assessing their environmental risks and informing remediation strategies (Squillace et al., 1997).

Eigenschaften

IUPAC Name |

tert-butyl N-(5-bromo-1-methyl-2-oxopyridin-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15(5)9-6-8(13)7-14(4)10(9)16/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFRUGSTAWVFKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC(=CN(C1=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)

![N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2578217.png)

![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2578235.png)